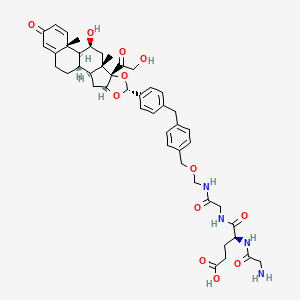![molecular formula C30H29F3N6O B12386394 3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKE-72 is a potent inhibitor of the Pan-BCR-ABL protein, which is a fusion protein associated with chronic myeloid leukemia. This compound has shown significant anti-leukemic activity, particularly against the K-562 cell line .
Preparation Methods
The synthesis of AKE-72 involves multiple steps, starting with the preparation of the 3-amino-1H-indazole core. This core is then functionalized with an ethynyl group at the 4-position. The final step involves coupling this intermediate with a benzamide derivative that contains a trifluoromethyl group and an ethylpiperazine moiety . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions .
Chemical Reactions Analysis
AKE-72 undergoes various chemical reactions, including:
Oxidation: AKE-72 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, particularly at the nitro groups if present in derivatives.
Substitution: AKE-72 can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AKE-72 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of BCR-ABL proteins and their mutants.
Industry: AKE-72 is used in the development of new pharmaceuticals targeting BCR-ABL proteins.
Mechanism of Action
AKE-72 exerts its effects by inhibiting the BCR-ABL protein, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition disrupts the signaling pathways that promote the proliferation and survival of leukemic cells . The molecular targets include various mutants of the BCR-ABL protein, such as BCR-ABL T315I, BCR-ABL E255K, and others . The pathways involved include the inhibition of tyrosine kinase activity, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
AKE-72 is unique due to its potent inhibition of multiple BCR-ABL mutants, including those resistant to other inhibitors. Similar compounds include:
Imatinib: A well-known BCR-ABL inhibitor but less effective against certain mutants.
Dasatinib: Another BCR-ABL inhibitor with a broader spectrum but different pharmacokinetic properties.
Nilotinib: Effective against some BCR-ABL mutants but not as potent as AKE-72 against the T315I mutant.
AKE-72 stands out due to its high potency and broad-spectrum activity against various BCR-ABL mutants, making it a promising candidate for treating resistant forms of chronic myeloid leukemia .
Properties
Molecular Formula |
C30H29F3N6O |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C30H29F3N6O/c1-2-38-13-15-39(16-14-38)19-23-11-12-24(18-25(23)30(31,32)33)35-29(40)22-7-3-5-20(17-22)9-10-21-6-4-8-26-27(21)28(34)37-36-26/h3-8,11-12,17-18H,2,13-16,19H2,1H3,(H,35,40)(H3,34,36,37) |
InChI Key |
XAXJKDYUXBSJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)



![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)


